1-benzyl-N-(cyclopropylmethyl)piperidin-4-amine
Overview
Description
1-Benzyl-N-(cyclopropylmethyl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N-(cyclopropylmethyl)piperidin-4-amine typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.
Introduction of Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced through alkylation reactions using cyclopropylmethyl halides.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-benzyl-N-(cyclopropylmethyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropylmethyl positions using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzyl halides, cyclopropylmethyl halides, and various nucleophiles.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Substituted benzyl or cyclopropylmethyl derivatives.
Scientific Research Applications
1-benzyl-N-(cyclopropylmethyl)piperidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the design and synthesis of new pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: It is used in studies related to receptor binding, enzyme inhibition, and cellular signaling pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(cyclopropylmethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Benzylpiperidin-4-amine: Similar structure but lacks the cyclopropylmethyl group.
N-Benzylpiperidine: Similar structure but lacks the amine group at the 4-position.
Cyclopropylmethylamine: Contains the cyclopropylmethyl group but lacks the piperidine ring.
Uniqueness: 1-benzyl-N-(cyclopropylmethyl)piperidin-4-amine is unique due to the presence of both benzyl and cyclopropylmethyl groups, which can impart distinct chemical and biological properties. This combination of functional groups can enhance the compound’s ability to interact with specific molecular targets and improve its pharmacological profile.
Properties
IUPAC Name |
1-benzyl-N-(cyclopropylmethyl)piperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-4-15(5-3-1)13-18-10-8-16(9-11-18)17-12-14-6-7-14/h1-5,14,16-17H,6-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYPHSYCKJZEBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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